molecular formula C24H24O3 B3030807 2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde CAS No. 959466-51-4

2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde

Cat. No.: B3030807
CAS No.: 959466-51-4
M. Wt: 360.4
InChI Key: SPNCDKLGLPWEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde: is an organic compound characterized by the presence of two benzyloxy groups and an isopropyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde typically involves the alkylation of 2,4-dihydroxybenzaldehyde with benzyl bromide. This reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like acetone . The reaction proceeds via the formation of an intermediate benzyloxy derivative, which is then further functionalized to introduce the isopropyl group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyloxy groups.

Major Products:

    Oxidation: 2,4-Bis(benzyloxy)-5-isopropylbenzoic acid.

    Reduction: 2,4-Bis(benzyloxy)-5-isopropylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of various functionalized compounds.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Its structural features make it a candidate for the development of inhibitors or modulators of specific biological targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or advanced materials.

Mechanism of Action

The mechanism of action of 2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy groups can enhance the compound’s binding affinity and specificity for its target, while the isopropyl group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Uniqueness: 2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde is unique due to the presence of both benzyloxy and isopropyl groups on the benzaldehyde core

Properties

IUPAC Name

2,4-bis(phenylmethoxy)-5-propan-2-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O3/c1-18(2)22-13-21(15-25)23(26-16-19-9-5-3-6-10-19)14-24(22)27-17-20-11-7-4-8-12-20/h3-15,18H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNCDKLGLPWEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657632
Record name 2,4-Bis(benzyloxy)-5-(propan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959466-51-4
Record name 2,4-Bis(benzyloxy)-5-(propan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.